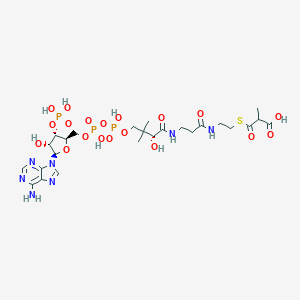
4-Acetylphenyl methylcarbamate
Vue d'ensemble
Description
4-Acetylphenyl methylcarbamate is a chemical compound with the linear formula C10H11NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of novel N-arylcarbamates from 4-formylphenyl-N-phenylcarbamate (aldehyde I) has been studied . The reaction of hydroxy-substituted benzaldehydes with phenylisocyanate is known to take various pathways depending on the mutual location of the hydroxy and aldehyde groups on the benzene ring .Molecular Structure Analysis
The molecular structure of 4-Acetylphenyl methylcarbamate is represented by the linear formula C10H11NO3 . It has a molecular weight of 193.204 .Chemical Reactions Analysis
The reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition, resulting in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones, enables efficient synthesis of the Michael adduct in a single step with satisfactory overall yield .Applications De Recherche Scientifique
Polymeric and Solid Lipid Nanoparticles for Agricultural Applications
Solid lipid nanoparticles and polymeric nanocapsules, incorporating carbamates such as Methyl-2-benzimidazole carbamate (MBC), have been developed for the sustained release of fungicides in agriculture. These nanocarriers offer advantages like improved release profiles, reduced environmental toxicity, and enhanced efficiency in preventing fungal diseases in plants (E. Campos et al., 2015).
Organic Chemistry and Synthesis
In organic chemistry, the condensation of methyl 4-acetylphenylcarbamate with various compounds has been explored to create heterocyclic structures. This process has led to the development of compounds with potential applications in medicinal chemistry and material science (A. V. Velikorodov et al., 2010).
Drug Intermediate Synthesis
4-(Methylthio)acetophenone, a crucial intermediate in drug synthesis, has been produced using Friedel–Crafts acylation with acetyl chloride. This method emphasizes the importance of 4-Acetylphenyl methylcarbamate derivatives in synthesizing important pharmaceutical compounds (G. Yadav & R. Bhagat, 2005).
Environmental and Analytical Chemistry
The isolation, purification, and determination of organic pollutants in water and biological samples have been improved by methodologies utilizing carbamate compounds. This research area focuses on developing more efficient and sensitive techniques for environmental monitoring and safety assessment (R. Gadzała-Kopciuch et al., 2008).
Novel Dual Inhibitors for Alzheimer's Disease
Research into carbamate derivatives has led to the discovery of compounds that act as dual inhibitors of acetylcholine esterase (AChE) and monoamine oxidase (MAO). These findings have significant implications for developing new treatments for Alzheimer's disease, highlighting the therapeutic potential of carbamate derivatives (J. Sterling et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
(4-acetylphenyl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)8-3-5-9(6-4-8)14-10(13)11-2/h3-6H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEQDIMSXBUMLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280713 | |
| Record name | 4-acetylphenyl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylphenyl methylcarbamate | |
CAS RN |
1135-43-9 | |
| Record name | NSC18137 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-acetylphenyl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ACETYLPHENYL N-METHYLCARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tetrasodium [(tetradecylimino)dimethylene]diphosphonate](/img/structure/B74340.png)









![Spiro[5.6]dodecan-7-ol](/img/structure/B74359.png)

